molecular formula C11H13N5O2S B11076694 N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide

N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11076694
M. Wt: 279.32 g/mol
InChI Key: MCZKXRXBHNUAIS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is an organic compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the reaction of organic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its use in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-methyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s interaction with biological targets .

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

N-cyclopropyl-3-methyl-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N5O2S/c1-8-6-10(19(17,18)13-9-2-3-9)4-5-11(8)16-7-12-14-15-16/h4-7,9,13H,2-3H2,1H3

InChI Key

MCZKXRXBHNUAIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC2)N3C=NN=N3

Origin of Product

United States

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